molecular formula C9H14N2O B3373576 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1007518-34-4

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No.: B3373576
CAS No.: 1007518-34-4
M. Wt: 166.22 g/mol
InChI Key: FNNJGGBLVDVUME-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 5 and an isopropyl group at position 1 of the pyrazole ring, along with an ethanone group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of appropriate pyrazole derivatives with ethanone precursors. One common method involves the condensation of 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole ketones or acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Pyrazole ketones or acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

    1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one: Similar structure but with the ethanone group at position 3.

    1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-one: Similar structure but with a propanone group instead of ethanone.

    1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]butan-1-one: Similar structure but with a butanone group instead of ethanone.

Uniqueness: 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an ethanone group at position 4, along with methyl and isopropyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-methyl-1-propan-2-ylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-7(3)9(5-10-11)8(4)12/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNJGGBLVDVUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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